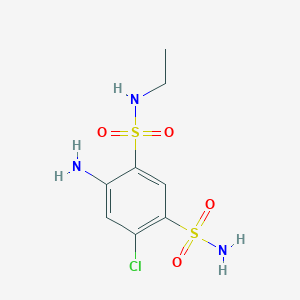

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide

描述

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is a substituted benzenedisulfonamide derivative characterized by amino (-NH₂) and chloro (-Cl) groups at positions 4 and 6, respectively, and an ethyl (-CH₂CH₃) group on one of the sulfonamide moieties (N1). ACB is a known carbonic anhydrase (CA) inhibitor, diuretic, and hydrolysis product of chlorothiazide, with applications in both therapeutic and doping contexts . The ethyl substitution in this compound likely modulates its solubility, metabolic stability, and target affinity compared to non-alkylated analogs.

属性

分子式 |

C8H12ClN3O4S2 |

|---|---|

分子量 |

313.8 g/mol |

IUPAC 名称 |

4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide |

InChI |

InChI=1S/C8H12ClN3O4S2/c1-2-12-18(15,16)8-4-7(17(11,13)14)5(9)3-6(8)10/h3-4,12H,2,10H2,1H3,(H2,11,13,14) |

InChI 键 |

IPNRBBUYVXTGNP-UHFFFAOYSA-N |

规范 SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N |

产品来源 |

United States |

准备方法

Preparation Methods

Detailed Reaction Conditions and Procedures

Chlorosulfonation

- Starting Material: An appropriately substituted aniline compound (e.g., 4-chloroaniline derivative).

- Reagent: Chlorosulfonic acid (ClSO3H) is used as the chlorosulfonating agent.

- Procedure:

- The aniline is added dropwise or portionwise to chlorosulfonic acid at low temperature (-10 to 10 °C) to control the exothermic reaction.

- After addition, the mixture is heated to 100–200 °C for 15 minutes to 4 hours to complete sulfonyl chloride formation.

- The reaction can be performed without solvent or with a solvent if temperature control below 100 °C is needed.

- Product: Benzene-1,3-disulfonyl chloride intermediate, which is isolated by standard workup techniques.

Amination

- Reagent: Ammonia or a mono- or di-lower alkylamine such as ethylamine (for N1-ethyl substitution).

- Solvent: Can be aqueous or non-aqueous solutions, or carried out in liquid ammonia or amine solvents such as benzene, toluene, ether, or chloroform.

- Conditions:

- The sulfonyl chloride intermediate is reacted with the amine at controlled temperatures; external cooling is often required due to exothermicity.

- In liquid ammonia, the temperature is maintained at that of liquid ammonia (-33 °C).

- Product: The corresponding benzenedisulfonamide, specifically 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide in this case.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid, -10 to 10 °C then 100–200 °C | Benzene-1,3-disulfonyl chloride intermediate |

| 2 | Amination | Ethylamine (monoalkylamine), solvent (benzene/toluene), cooling | This compound |

| 3 | Halogenated alkyl introduction | Triphenylphosphine + halogenated methane + benzaldehyde/ketone, 60 °C, 1–24 h | Halogenated vinyl/propenyl benzene derivative |

| 4 | Nitro reduction | Iron/HCl or zinc/acetic acid | Amino-substituted intermediate |

| 5 | Purification | Crystallization, chromatography | Pure target compound |

Purification and Characterization

- Purification Methods:

- Recrystallization from solvents such as methanol, ethanol, or aqueous methanol.

- Chromatography on silica gel columns for removing impurities.

- Characterization:

Research Findings and Practical Considerations

- The chlorosulfonation step is highly exothermic and requires careful temperature control to avoid side reactions or decomposition.

- The choice of amine reagent influences the sulfonamide substitution pattern; ethylamine is used specifically for the N1-ethyl substitution.

- The halogenated alkyl substituent introduction via phosphonium ylide intermediates is efficient and allows for variation in halogen atoms (chlorine, fluorine) for tailored compound properties.

- Reduction of nitro intermediates is a critical step for obtaining the amino-substituted final product.

- The overall synthetic route is adaptable, allowing for the preparation of analogues with different substituents by modifying the starting aniline or halogenated alkyl reagents.

Summary Table of Key Preparation Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Chlorosulfonation temp. | -10 to 10 °C (addition), then 100–200 °C (reaction) | External cooling needed during addition |

| Chlorosulfonic acid usage | Stoichiometric or slight excess | Preferred chlorosulfonating agent |

| Amination reagent | Ethylamine (monoalkylamine) | Controls N1-ethyl substitution |

| Amination solvent | Benzene, toluene, ether, chloroform | Non-reactive solvents preferred |

| Halogenated alkylation temp. | 60 °C | Reaction time 1–24 hours |

| Nitro reduction agents | Iron/HCl or zinc/acetic acid | Efficient for nitro to amino conversion |

| Purification methods | Recrystallization, silica gel chromatography | Ensures high purity |

| Final product melting point | 205–207 °C (recrystallized) | Confirms purity and identity |

化学反应分析

Types of Reactions

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

科学研究应用

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.

作用机制

The mechanism of action of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide and their properties:

Pharmacological and Biochemical Insights

- Carbonic Anhydrase Inhibition: The 1,3-benzenedisulfonamide scaffold is critical for CA inhibition. ACB (4-amino-6-chloro-1,3-benzenedisulfonamide) exhibits submicromolar inhibition (Ki = 382.2 nM) against TvaCA2, a CA isoform in Trichomonas vaginalis, outperforming trifluoromethyl-substituted analogs (Ki > 389.8 nM) . The chloro group enhances binding affinity compared to bulkier substituents like CF₃. The ethyl group in this compound may alter steric interactions or solubility, though direct data are lacking.

- Paraoxonase-1 (hPON1) Inhibition: Substitution patterns significantly affect hPON1 inhibition. 2-Amino-5-methyl-1,3-benzenedisulfonamide (Ki = 0.301 mM) shows stronger inhibition than chloro-substituted analogs like 2-chloro-4-sulfamoylaniline (Ki = 0.151 mM), suggesting amino groups at specific positions enhance enzyme interaction .

- Diuretic and Doping Applications: ACB and its analogs are used as diuretics to manipulate fluid balance in sports doping. ACB is a metabolite of chlorothiazide, with renal excretion and a half-life of 5–14 hours . The ethyl group in this compound may prolong its metabolic stability compared to non-alkylated derivatives.

Physicochemical and Metabolic Comparisons

- Solubility: ACB exhibits moderate solubility in ethanol and DMSO (30 mg/mL), while ethylated derivatives may display altered solubility profiles due to increased hydrophobicity .

- Metabolism: Non-alkylated analogs like ACB undergo hydrolysis to form metabolites detectable in urine, whereas N1-ethyl substitution could slow degradation, enhancing systemic exposure .

生物活性

6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide, also known as 4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide, is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its applications in medical and environmental contexts.

- Molecular Formula : C₈H₁₂ClN₃O₄S₂

- Molecular Weight : 313.782 g/mol

- CAS Number : 1668-63-9

- IUPAC Name : 4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide

This compound exhibits its biological activity primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By competing with para-aminobenzoic acid (PABA), it disrupts the synthesis of dihydrofolate, leading to impaired bacterial growth and reproduction .

Antimicrobial Properties

Sulfonamides, including this compound, are well-known for their broad-spectrum antimicrobial activity. They are effective against various gram-positive and gram-negative bacteria. The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Salmonella typhimurium | 32 µg/mL |

Toxicological Profile

While effective as an antimicrobial agent, this compound has a notable toxicological profile. Acute exposure can lead to serious health effects such as kidney damage and hypersensitivity reactions. Long-term use may result in adverse effects including:

- Hemolytic anemia

- Skin reactions (e.g., Stevens-Johnson syndrome)

- Liver dysfunction

- Neurological symptoms (e.g., headache, dizziness) .

Clinical Applications

A case study published in the Chemical & Pharmaceutical Bulletin examined the metabolism of hydrochlorothiazide and identified 2-amino-4-chloro-m-benzenedisulfonamide as a significant metabolite. This metabolite exhibited similar properties to this compound in terms of binding affinity to erythrocytes . Such findings suggest that derivatives of this compound may play a role in therapeutic strategies for managing hypertension.

Environmental Impact

Research has shown that sulfonamides can persist in the environment and may contaminate water sources due to agricultural runoff. A study highlighted the detection of sulfonamides in wastewater treatment plants, emphasizing the need for monitoring their environmental impact and potential risks to aquatic life .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-chloro-1,3-benzenedisulfonamide, and how can reaction efficiency be optimized?

- Methodology:

- Step 1: Begin with chlorination and sulfonation of aniline derivatives. Key intermediates include 5-chloro-2,4-disulfamoylaniline .

- Step 2: Purify intermediates via recrystallization using ammonia/water mixtures to remove unreacted sulfonic acids .

- Optimization: Adjust molar ratios (e.g., sulfonating agents like chlorosulfonic acid) and reaction temperatures (typically 80–120°C) to enhance yield . Monitor by TLC or HPLC for intermediate purity .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodology:

- HPLC: Use a mobile phase of acetonitrile/water (60:40 v/v) with a C18 column. Inject 20 µL of a 1 mg/mL sample and compare peak areas against a reference standard (USP/Pharmacopeial guidelines) .

- Spectroscopy: Confirm structure via FT-IR (S=O stretches at 1150–1350 cm⁻¹, NH₂ bends at 1600 cm⁻¹) and LC-MS (m/z 285.73 for [M+H]⁺) .

- Residue Testing: Perform ignition residue tests (≤0.1% mass loss) to assess inorganic impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 4-Amino-6-chloro-1,3-benzenedisulfonamide in novel reactions?

- Methodology:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways, such as sulfonamide group substitution or interactions with biological targets .

- Reaction Path Search: Use software like GRRM or Gaussian to identify transition states and activation energies for chlorination or sulfonation steps .

- Data Integration: Feed experimental results (e.g., kinetic data) into computational models to refine predictions via iterative feedback loops .

Q. What strategies resolve contradictory data regarding the compound’s solubility and stability under varying conditions?

- Methodology:

- Controlled Replication: Repeat solubility tests (e.g., in water, chloroform, ammonia TS) under standardized conditions (25°C, inert atmosphere) to isolate variables .

- Stress Testing: Expose the compound to elevated temperatures (40–60°C) and UV light, then quantify degradation products via HPLC-MS .

- Meta-Analysis: Compare historical data (e.g., pharmacopeial monographs vs. recent studies) to identify methodological discrepancies (e.g., solvent purity, detection limits) .

Q. How can reaction mechanisms involving the sulfonamide groups be elucidated to design derivatives with enhanced bioactivity?

- Methodology:

- Isotopic Labeling: Use ¹⁵N or ³⁵S isotopes to track sulfonamide participation in nucleophilic substitution or hydrogen bonding .

- Kinetic Studies: Measure rate constants for reactions with acylating agents or enzymes (e.g., carbonic anhydrase) to infer mechanistic pathways .

- Crystallography: Solve X-ray structures of co-crystals with target proteins to map binding interactions and guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70–90%) for this compound?

- Methodology:

- Factor Screening: Design a factorial experiment to test variables like reaction time, catalyst type (e.g., pyridine vs. DMAP), and workup procedures .

- Statistical Modeling: Apply ANOVA to identify significant yield predictors and optimize conditions via response surface methodology (RSM) .

- Cross-Lab Validation: Collaborate with independent labs to replicate high-yield protocols and validate reproducibility .

Key Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。